molecular formula C4H9IO4S B12545315 3-Iodoprop-2-en-1-ol;methanesulfonic acid CAS No. 142389-35-3

3-Iodoprop-2-en-1-ol;methanesulfonic acid

Cat. No.: B12545315
CAS No.: 142389-35-3
M. Wt: 280.08 g/mol
InChI Key: HKPKJNKNVPTXTG-UHFFFAOYSA-N
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Description

3-Iodoprop-2-en-1-ol;methanesulfonic acid is a chemical compound that combines the properties of an iodinated alcohol and a sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoprop-2-en-1-ol;methanesulfonic acid typically involves the iodination of allyl alcohol followed by the introduction of the methanesulfonic acid group. The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where allyl alcohol is reacted with iodine in the presence of a catalyst. The subsequent addition of methanesulfonic acid is carried out under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-en-1-ol;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the iodinated group to a hydroxyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodoprop-2-en-1-ol;methanesulfonic acid has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-Iodoprop-2-en-1-ol;methanesulfonic acid exerts its effects involves the reactivity of the iodine atom and the sulfonic acid group. The iodine atom can participate in electrophilic substitution reactions, while the sulfonic acid group can act as a strong acid catalyst in various chemical processes. These properties make the compound useful in facilitating a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

    Methanesulfonic acid: Lacks the iodinated alcohol component.

    Iodopropynyl butylcarbamate: Contains an iodinated propynyl group but with different functional groups.

Uniqueness

3-Iodoprop-2-en-1-ol;methanesulfonic acid is unique due to the combination of an iodinated alcohol and a sulfonic acid group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

142389-35-3

Molecular Formula

C4H9IO4S

Molecular Weight

280.08 g/mol

IUPAC Name

3-iodoprop-2-en-1-ol;methanesulfonic acid

InChI

InChI=1S/C3H5IO.CH4O3S/c4-2-1-3-5;1-5(2,3)4/h1-2,5H,3H2;1H3,(H,2,3,4)

InChI Key

HKPKJNKNVPTXTG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C(C=CI)O

Origin of Product

United States

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